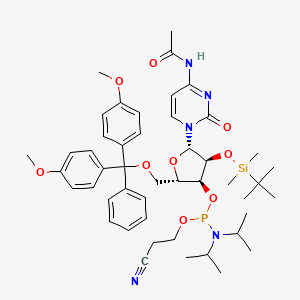
ストレプトリジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptolidine Dihydrochloride is a chemical compound that is derived from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin . It is an amino acid with the IUPAC name (4S)-2-amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic acid . This compound is known for its unique structure and significant biological activities.
科学的研究の応用
Streptolidine Dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in the biosynthesis of antibiotics and other natural products . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
作用機序
Target of Action
Streptolidine Dihydrochloride, a component of the streptothricin class of antibiotics, primarily targets the 30S subunit of the 70S ribosome in bacteria . The 30S subunit is a crucial component of the bacterial protein synthesis machinery, and its disruption leads to the inhibition of protein synthesis .
Mode of Action
Streptolidine Dihydrochloride interacts with its target by forming extensive hydrogen bonds. Specifically, the streptolidine moiety of the compound, acting as a guanine mimetic, forms hydrogen bonds with the 16S rRNA C1054 nucleobase (Escherichia coli numbering) in helix 34 . This interaction disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Streptolidine Dihydrochloride is the protein synthesis pathway in bacteria. By targeting the 30S subunit of the 70S ribosome, the compound disrupts the translation process, preventing the synthesis of essential proteins and thereby inhibiting bacterial growth .
Pharmacokinetics
Similar antibiotics have been shown to have their side effects moderated through changes in dosing, increasing purity, and altering pharmacokinetics
Result of Action
The result of Streptolidine Dihydrochloride’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth. This makes it an effective antibiotic against highly drug-resistant gram-negative bacteria .
Action Environment
The action of Streptolidine Dihydrochloride can be influenced by various environmental factors. For instance, the compound was first discovered in the environment and remains one of the most recovered antimicrobials in natural product screens . .
準備方法
Streptolidine Dihydrochloride can be synthesized through various methods. One of the common synthetic routes involves the use of D-ribose or D-xylose as starting materials . The synthesis from D-ribose involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to Streptolidine Dihydrochloride . Industrial production methods may involve large-scale fermentation processes using Streptomyces species, followed by extraction and purification of the compound .
化学反応の分析
Streptolidine Dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Streptolidine Dihydrochloride can lead to the formation of various oxidized derivatives .
類似化合物との比較
Streptolidine Dihydrochloride is similar to other compounds in the streptothricin class of antibiotics, such as streptothricin F and streptothricin D . it is unique in its specific structure and the presence of a dihydrochloride moiety . Other similar compounds include albothricin, nourseothricins, and LL-AC541, which also belong to the streptothricin class of antibiotics .
特性
CAS番号 |
37774-01-9 |
|---|---|
分子式 |
C₆H₁₄Cl₂N₄O₃ |
分子量 |
261.11 |
同義語 |
[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid; (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


